(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
Overview
Description
“®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate” is an organic compound with the molecular formula C13H18BrNO2 . It is a solid substance and is used as a pharmaceutical intermediate .
Synthesis Analysis
The compound can be synthesized using 4-bromo-α-methylbenzylamine as the starting material. The target compound is prepared by ditert-butyl dicarbonate amino protection .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H18BrNO2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.19 g/mol . It has a density of 1.282 . The melting point is 131-135 ºC and the boiling point is predicted to be 383.1±25.0 °C . The pKa is predicted to be 11.94±0.46 .Scientific Research Applications
Synthesis of Biologically Active Compounds
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is a key intermediate in the synthesis of many biologically active compounds. For instance, Zhao et al. (2017) demonstrated its use in the synthesis of a compound that is an important intermediate for omisertinib (AZD9291), a drug used in cancer therapy (Zhao, Guo, Lan, & Xu, 2017).
Chemical Reactions and Transformations
Research by Sokeirik et al. (2006) explored its use in chemical reactions involving tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate. This study highlights its potential in developing new methodologies for chemical transformations (Sokeirik, Sato, Omote, Ando, & Kumadaki, 2006).
Lithiation and Electrophile Reactions
Smith et al. (2013) investigated the lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, providing insights into its reactivity with various electrophiles. Such studies are crucial for advancing synthetic methodologies in organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Development of Protease Inhibitors
Ghosh et al. (2017) focused on the enantioselective synthesis of derivatives of tert-butyl (1-(4-bromophenyl)ethyl)carbamate for use as building blocks in protease inhibitors, which are vital in drug discovery for diseases like Alzheimer's (Ghosh, Cárdenas, & Brindisi, 2017).
Enzymatic Kinetic Resolution
Piovan et al. (2011) explored the enzymatic kinetic resolution of a related compound, demonstrating its potential in producing optically pure enantiomers. Such processes are significant in the pharmaceutical industry for the production of chiral drugs (Piovan, Pasquini, & Andrade, 2011).
Preparation of Novel Compounds
Other studies, such as the work by Wu (2011) and Padwa, Brodney, & Lynch (2003), have detailed the preparation of novel compounds using tert-butyl (1-(4-bromophenyl)ethyl)carbamate, contributing to the diversity of chemical entities available for further research and development (Wu, 2011); (Padwa, Brodney, & Lynch, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of ®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is the tick species Rhipicephalus microplus . This tick species is a significant ectoparasite of cattle in tropical and subtropical areas, causing severe economic losses in cattle production . It is also a major vector of diseases such as Babesia, Anaplasma, and other rickettsiae .
Mode of Action
®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate interacts with its targets by acting as an ixodicide (lethal effect) when larval stages are sprayed and as a growth regulator when nymphal and adult stages are sprayed . This dual mode of action allows it to effectively control the tick population at various stages of its life cycle .
Biochemical Pathways
It is known that carbamates, in general, can inhibit cholinesterase, which may lead to a range of effects on both biotic and abiotic systems .
Pharmacokinetics
It is known that carbamates, in general, can have diverse effects on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .
Result of Action
The application of ®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate results in a significant reduction in the hatched larvae of Rhipicephalus microplus. Specifically, the percentage of cumulative reduction of hatched larvae was 98.3%, 96.1%, and 94.4% when larvae, nymph, and adult stages were treated, respectively . This drastic reduction in the reproductive potential of the tick indicates the compound’s effectiveness in controlling the tick population .
Action Environment
It is known that the indiscriminate use of chemical acaricides, including carbamates, can accelerate the process of resistance development in tick populations . Therefore, the environment in which the compound is used, including factors such as the presence of other chemicals and the frequency of use, can influence its action, efficacy, and stability.
properties
IUPAC Name |
tert-butyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPRZHCNCDSET-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680975 | |
Record name | tert-Butyl [(1R)-1-(4-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | |
CAS RN |
578729-21-2 | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578729-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(1R)-1-(4-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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